1,1'-(Ethene-1,2-diyl)bis(4-ethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) is an organic compound with the molecular formula C18H20 It is a derivative of ethene where two 4-ethylbenzene groups are attached to the ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) can be synthesized through several methods. One common method involves the reaction of 4-ethylbenzyl chloride with sodium ethoxide in ethanol, followed by a coupling reaction with ethylene . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts
Industrial Production Methods
In industrial settings, the production of 1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) may involve large-scale coupling reactions using continuous flow reactors. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the ethene group to an ethane group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
Oxidation: Carboxylic acids
Reduction: Ethane derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) involves its interaction with various molecular targets The ethene group can participate in π-π interactions with aromatic systems, while the benzene rings can undergo electrophilic and nucleophilic reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Ethene-1,2-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of ethyl groups.
1,1’-(Ethene-1,2-diyl)bis(4-chlorobenzene): Chlorine atoms replace the ethyl groups.
1,1’-(Ethene-1,2-diyl)bis(4-methoxybenzene): Methoxy groups instead of ethyl groups.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) is unique due to the presence of ethyl groups, which can influence its physical and chemical properties. The ethyl groups can enhance the compound’s solubility in organic solvents and affect its reactivity compared to similar compounds with different substituents .
Eigenschaften
CAS-Nummer |
25347-49-3 |
---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
1-ethyl-4-[2-(4-ethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
ARMZPPPVLJNLHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.